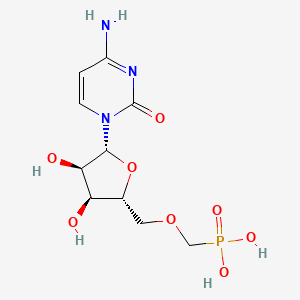

5'-O-(Phosphonomethyl)cytidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77032-39-4 |

|---|---|

Molecular Formula |

C10H16N3O8P |

Molecular Weight |

337.22 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |

InChI |

InChI=1S/C10H16N3O8P/c11-6-1-2-13(10(16)12-6)9-8(15)7(14)5(21-9)3-20-4-22(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H2,11,12,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

HBXMYMZRKNTEAN-ZOQUXTDFSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COCP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCP(=O)(O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Approaches for 5'-O-Phosphonomethylation of Cytidine (B196190) Derivatives

The addition of a phosphonomethyl group to the 5'-hydroxyl of cytidine can be achieved through several synthetic routes, broadly categorized as direct phosphonomethylation and condensation/derivatization techniques. The success of these methods often hinges on the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Direct Phosphonomethylation Strategies

Direct phosphonomethylation involves the reaction of a suitably protected cytidine derivative with a phosphonomethylating agent. A common strategy employs reagents like diethyl [(p-tolylsulfonyl)oxy]methanephosphonate. In this approach, the 5'-hydroxyl group of a protected cytidine acts as a nucleophile, displacing the tosylate group to form the desired carbon-oxygen-phosphorus linkage. The choice of protecting groups for the other reactive sites of the cytidine moiety, namely the 2'- and 3'-hydroxyls and the exocyclic amino group of the cytosine base, is crucial for the success of this reaction. For instance, the exocyclic amino group is often protected with an acyl group, such as a benzoyl (Bz) group, to prevent its interference in the reaction. Similarly, the sugar hydroxyls can be protected with various groups, which are discussed in more detail in section 2.1.3.

| Reagent | Protecting Groups on Cytidine | Reaction Conditions | Outcome |

| Diethyl [(p-tolylsulfonyl)oxy]methanephosphonate | N⁴-Benzoyl, 2',3'-O-Isopropylidene | Base (e.g., NaH) in an aprotic solvent | Formation of the 5'-O-phosphonomethyl ether |

Condensation and Derivatization Techniques

An alternative to direct phosphonomethylation involves the condensation of a cytidine derivative, typically a 5'-aldehyde, with a phosphorus-containing reagent. One of the most prominent methods in this category is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction.

The synthesis begins with the oxidation of a protected cytidine's 5'-hydroxyl group to an aldehyde. This cytidine-5'-aldehyde then serves as the electrophilic partner in a reaction with a phosphonate-stabilized carbanion (a phosphorus ylide or a phosphonate (B1237965) anion). For example, the Wittig reaction with a reagent like [(diethoxyphosphinyl)methylidine]triphenylphosphorane can be employed. This reaction initially forms a vinyl phosphonate, which can then be reduced to the desired phosphonomethyl group.

| Starting Material | Reagent | Key Intermediate | Final Product |

| Protected Cytidine-5'-aldehyde | [(Diethoxyphosphinyl)methylidine]triphenylphosphorane | 5'-Vinylphosphonate derivative | 5'-O-(Phosphonomethyl)cytidine (after reduction and deprotection) |

This multi-step approach offers versatility in introducing modifications to the phosphonate moiety.

Protecting Group Chemistry in Nucleoside Analog Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of this compound and its analogs. These groups temporarily mask reactive functional groups, directing the reaction to the desired site and preventing the formation of byproducts.

For the cytidine moiety, several functional groups require protection:

Exocyclic Amino Group (N⁴): Acyl groups such as benzoyl (Bz) and acetyl (Ac) are commonly used to protect the exocyclic amino group of cytosine. glenresearch.com These groups are stable under a range of reaction conditions and can be removed under basic conditions. More labile groups like dimethylformamidine (dmf) can also be employed. researchgate.net The tert-butylphenoxyacetyl group has been shown to facilitate N-deacylation under mild conditions, which can be advantageous in minimizing side reactions like depurination. nih.gov

| Functional Group | Common Protecting Groups |

| Exocyclic Amine (N⁴) | Benzoyl (Bz), Acetyl (Ac), Dimethylformamidine (dmf), tert-Butylphenoxyacetyl |

| 2',3'-Hydroxyls | Isopropylidene, tert-Butyldimethylsilyl (TBDMS) |

The selection of a protecting group strategy is critical for achieving high yields and purity in the synthesis of nucleoside analogs.

Synthesis of Related Phosphonomethylated Nucleoside Analogues

The synthetic methodologies developed for this compound can be extended to prepare a variety of related phosphonomethylated nucleoside analogues, including those with modified phosphonate groups and different stereochemistries.

α,β-Methylene Diphosphonate and Acyclic Nucleoside Phosphonate Synthesis

α,β-Methylene diphosphonates (also known as bisphosphonates) are another important class of nucleoside analogs where a P-C-P linkage is present. The synthesis of cytidine analogs containing a bisphosphonate moiety can be achieved by linking amino-bisphosphonates like alendronate or pamidronate to a cytidine derivative. nih.gov This typically involves a multi-step synthesis where a protected and activated cytidine derivative is reacted with the amino group of the bisphosphonate. nih.gov

Acyclic nucleoside phosphonates, which lack the cyclic sugar moiety, are also of significant interest. Their synthesis often involves the coupling of a heterocyclic base with a functionalized acyclic side chain that already contains the phosphonate group. Various synthetic strategies, including the Michaelis-Arbuzov reaction, are employed to prepare the key phosphonate-containing side chains.

Stereoselective and Racemic Synthetic Pathways

The synthesis of phosphonate analogs of nucleosides can lead to the formation of new stereocenters, particularly at the α-carbon of the phosphonate group. This necessitates the development of stereoselective synthetic methods to control the configuration of these centers, as different stereoisomers can exhibit distinct biological activities.

Stereoselective synthesis of 5'-hydroxy-5'-phosphonate derivatives of cytidine has been achieved through methods like phosphite (B83602) addition to a protected 5'-nucleoside aldehyde. nih.gov The stereochemical outcome of such reactions can be influenced by the choice of protecting groups on the sugar moiety and the reaction conditions. For example, a Lewis acid-mediated hydrophosphonylation can favor the formation of a specific stereoisomer. nih.gov

In cases where stereocontrol is not achieved, the reaction will produce a racemic or diastereomeric mixture of products. These mixtures may be separated by chromatographic techniques, or in some cases, the mixture itself is evaluated for biological activity. The development of synthetic pathways that can selectively produce a single enantiomer or diastereomer is a key focus in the field, often involving the use of chiral auxiliaries or catalysts. mdpi.commdpi.com

Design and Synthesis of Prodrug Forms for Intracellular Delivery

The therapeutic potential of nucleoside phosphonates, including this compound, is often limited by their poor cell permeability. The dianionic nature of the phosphonate group at physiological pH hinders their ability to cross cellular membranes, necessitating the development of prodrug strategies. acs.org These strategies involve masking the phosphonate moiety with lipophilic groups that can be cleaved intracellularly by enzymes to release the active nucleoside phosphonate. This approach enhances oral bioavailability and facilitates entry into target cells. nih.govnih.gov

Several key designs have been explored for the intracellular delivery of nucleoside phosphonates. These prodrugs, often referred to as nucleotide analogues, are engineered to be efficiently absorbed and then metabolized into the active monophosphate form, bypassing the often inefficient initial phosphorylation step required by nucleoside analogues. acs.org The primary strategies include acyloxyalkyl esters, phosphoramidates, and lipid conjugates.

Acyloxyalkyl Ester Prodrugs

A common and successful strategy involves the esterification of the phosphonate with acyloxyalkyl groups, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC). nih.govfrontiersin.org These prodrugs are designed to be neutral and lipophilic, allowing for passive diffusion across the cell membrane.

Design and Activation: The acyloxyalkyl ester prodrugs are cleaved by intracellular carboxyesterases to generate a hydroxymethyl intermediate. This intermediate is unstable and spontaneously eliminates formaldehyde (B43269) to release the active phosphonate. nih.gov The stability of acyloxyalkyl phosphonates is generally greater than their phosphate (B84403) counterparts, which contributes to their success as a prodrug motif. nih.gov Adefovir dipivoxil, the di-POM prodrug of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), is a clinically approved example of this approach. nih.gov

Synthesis: The synthesis of these prodrugs typically involves the reaction of the parent phosphonic acid with an appropriate halo-acyloxyalkyl derivative. For instance, bis(POM) prodrugs can be synthesized from the phosphonic acid by reacting it with chloromethyl pivalate. frontiersin.org Similarly, bis(POC) prodrugs are prepared by coupling the phosphonate with chloromethylisopropyl carbonate in the presence of a base like triethylamine. acs.org An alternative synthetic route for 5'-methylene-bis(POM)phosphonate furanonucleoside prodrugs utilizes a Horner-Wadsworth-Emmons reaction between a tetra(pivaloyloxymethyl) bisphosphonate salt and a 5'-aldehydic nucleoside derivative. nih.gov

Phosphoramidate (B1195095) Prodrugs (ProTides)

The ProTide approach involves masking one of the phosphonate's acidic protons with an amino acid ester and the other with an aryl group. This strategy has proven highly effective for numerous antiviral nucleosides. unimib.it

Design and Activation: ProTides are designed to be recognized by cellular enzymes. Once inside the cell, the carboxyester bond of the amino acid is cleaved by a carboxyesterase or cathepsin A. This is followed by an intramolecular cyclization that displaces the aryl group. The resulting cyclic intermediate is then hydrolyzed, and a phosphoramidase cleaves the amino acid, releasing the parent nucleoside phosphonate. unimib.it

Synthesis: The synthesis of phosphoramidate prodrugs can be complex. One common method involves the reaction of the nucleoside phosphonate with an amino acid ester hydrochloride. frontiersin.org This approach has been used to develop cytotoxic agents that preferentially target lymphoid cells. frontiersin.org

Lipid-Based and Other Prodrug Strategies

To further enhance absorption and modify pharmacokinetic properties, lipid-based prodrugs have been developed.

Hexadecyloxypropyl (HDP) Esters: Brincidofovir, an HDP prodrug of cidofovir (B1669016), demonstrates the utility of this approach. The lipid tail enhances oral bioavailability and cellular uptake. nih.gov The HDP monoester is cleaved intracellularly to release the active phosphonate. unimib.it

Bis(S-acyl-2-thioethyl) (SATE) Esters: The bis(SATE) prodrug strategy is another ester-based approach. These prodrugs are designed for enzyme-labile transient protection of the phosphate group. acs.org They have been investigated for PMEA, showing potential for improved oral bioavailability. acs.org

HepDirect Prodrugs: This is a liver-targeting strategy where the phosphonate is masked as a cyclic 1-aryl-1,3-propanyl ester. These prodrugs are specifically designed to be cleaved by the cytochrome P450 isozyme (CYP3A4), which is abundant in the liver, thereby concentrating the active drug in the target organ. frontiersin.orgunimib.it

The table below summarizes the key features of these prodrug designs.

Table 1: Summary of Prodrug Strategies for Nucleoside Phosphonates

| Prodrug Strategy | Masking Moiety Example | Intracellular Activation Mechanism | Key Enzymes Involved |

|---|---|---|---|

| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM) | Enzymatic cleavage followed by spontaneous elimination of formaldehyde. nih.gov | Carboxyesterases nih.gov |

| Phosphoramidates (ProTides) | Phenyl Alaninyl | Multi-step process: ester cleavage, intramolecular cyclization, and phosphoramidase cleavage. unimib.it | Carboxyesterases, Phosphoramidases nih.govunimib.it |

| Hexadecyloxypropyl (HDP) Esters | Hexadecyloxypropyl | Intracellular cleavage to release the phosphonate. unimib.it | Not specified |

| Bis(S-acyl-2-thioethyl) (SATE) Esters | S-acetyl-2-thioethyl | Enzymatic cleavage. acs.org | Esterases acs.org |

Research into prodrugs of α-carboxy nucleoside phosphonates, which are potent inhibitors of HIV-1 reverse transcriptase, has explored many of these strategies. While not this compound, the findings provide valuable insights into the relative effectiveness of different prodrug moieties for structurally related compounds.

Table 2: Anti-HIV Activity of α-Carboxy Nucleoside Phosphonate Prodrugs in CEM Cell Cultures

| Prodrug Moiety | Activity (IC₅₀) |

|---|---|

| Bispivaloyloxymethyl (bis-POM) | 59 ± 17 µM researchgate.net |

| Diisopropyloxycarbonyloxymethyl | Inactive at 100 µM researchgate.net |

| Bisamidate | Inactive at 100 µM researchgate.net |

| Aryloxyphosphoramidate | Inactive at 100 µM researchgate.net |

| Hexadecyloxypropyl | Inactive at 100 µM researchgate.net |

| CycloSal | Inactive at 100 µM researchgate.net |

| Acycloxybenzyl | Inactive at 100 µM researchgate.net |

These results highlight that the bis(POM) modification was the only approach that conferred some level of antiviral activity to the α-carboxy nucleoside phosphonate backbone in a cellular assay, underscoring the challenge of prodrug design and the specific requirements for successful intracellular delivery and activation. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Adefovir dipivoxil |

| 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA) |

| Brincidofovir |

| Cidofovir |

Enzymatic Interactions and Molecular Inhibition

Ecto-5'-Nucleotidase (CD73) Inhibition

5'-O-(Phosphonomethyl)cytidine and its derivatives are recognized as potent inhibitors of Ecto-5'-Nucleotidase (CD73), a key enzyme that catalyzes the hydrolysis of adenosine (B11128) monophosphate (AMP) to produce adenosine. The resulting adenosine plays a crucial role in immunosuppression within various pathological microenvironments, including tumors.

The inhibitory action of this compound derivatives on CD73 is primarily through competitive inhibition. These compounds are analogues of adenosine diphosphate (B83284) (ADP), which is a known competitive inhibitor of CD73. The core of their inhibitory potency lies in the phosphonate (B1237965) moiety, specifically the α,β-methylene bridge that replaces the pyrophosphate oxygen in natural nucleotides like ADP.

This P-C-P bond in the α,β-methylenediphosphonate structure is resistant to enzymatic hydrolysis by nucleotidases. nih.gov By mimicking the natural substrate (AMP) or the inhibitory product (ADP), these analogues bind to the active site of the CD73 enzyme. However, due to the stability of the methylenephosphonate linkage, the enzyme cannot catalyze the cleavage of the phosphate (B84403) group, effectively locking the active site and preventing the processing of AMP. This renders the compound a potent competitive inhibitor. The design of these molecules is often based on the structure of adenosine 5’-(α,β-methylene)diphosphate (AOPCP), a reference inhibitor for CD73. nih.gov

A critical aspect of a targeted inhibitor is its selectivity for the intended enzyme over other related proteins. Research into 5'-O-[(phosphonomethyl)phosphonic acid] derivatives of pyrimidine (B1678525) nucleosides, including N4-substituted cytidine (B196190) analogues, has demonstrated high selectivity for CD73.

Studies have shown that selected compounds, particularly those with larger substituents on the nucleobase, exhibit high selectivity for CD73 over uridine diphosphate (UDP)-activated P2Y receptor subtypes. researchgate.net For instance, N4-substituted cytidine derivatives were found to be highly potent inhibitors of human CD73 while showing minimal activity at related P2Y receptors, which are also involved in nucleotide signaling. This selectivity is crucial as off-target effects on P2Y receptors could lead to unintended physiological responses. The introduction of bulky groups, such as N4-[O-(4-benzyloxy)]-cytidine, enhances this selectivity profile alongside increasing inhibitory potency against CD73. researchgate.net

Table 1: Inhibitory Potency of Selected 5'-O-[(Phosphonomethyl)phosphonic acid] Nucleoside Derivatives against Human CD73 This table presents the inhibition constants (Ki) for various analogues, highlighting the potency of cytidine derivatives.

| Compound | Ki at human CD73 (nM) |

| N4-Benzoyl-cytidine derivative | 10 nM |

| N4-[O-(4-Benzyloxy)]-cytidine derivative | 6.1 nM |

| N4-[O-(4-Naphth-2-ylmethyloxy)]-cytidine derivative | 5.0 nM |

| 5-Fluorouridine derivative | 9.8 nM |

Interactions with Nucleotide-Metabolizing Enzymes

The cellular activity of many nucleoside analogues depends on their phosphorylation to the corresponding mono-, di-, and triphosphate forms. The initial phosphorylation is often catalyzed by nucleoside kinases. For cytidine and its analogues, this activation is primarily mediated by uridine-cytidine kinases (UCK), specifically UCK1 and UCK2. doi.orgnih.gov

These enzymes catalyze the phosphorylation of the 5'-hydroxyl group of uridine and cytidine to yield uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively. nih.gov Studies have shown that human UCK enzymes can phosphorylate a variety of cytidine nucleoside analogues, including those with substitutions at the N4-position. doi.orgnih.gov However, the substrate specificity concerning modifications at the sugar moiety, particularly at the 5'-position, is critical. This compound already contains a monophosphate mimic at the 5' position. Scientific literature extensively covers the initial phosphorylation of cytidine analogues but does not provide clear evidence that 5'-phosphonate derivatives can serve as substrates for further phosphorylation by nucleoside monophosphate kinases to achieve the diphosphate or triphosphate state.

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides like inosine and guanosine to their respective bases and ribose-1-phosphate. While PNP's interaction with various purine nucleoside analogues has been studied, there is no significant documentation in the reviewed scientific literature describing the modulatory effect of this compound or related cytidine nucleotide analogues on PNP activity. The substrate specificity of PNP is largely directed towards purine, not pyrimidine, nucleosides.

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). nih.gov Inhibitors of IMPDH, such as ribavirin monophosphate, are clinically used as antiviral and immunosuppressive agents. wikipedia.org The enzyme's substrates and known inhibitors are typically purine-based nucleotide analogues. A review of the scientific literature did not yield specific data on the influence or inhibitory activity of this compound on IMPDH.

Role as Non-Hydrolyzable Phosphate Mimics in Enzyme Active Sites

Phosphonates, characterized by a direct carbon-to-phosphorus (C-P) bond, are recognized as effective non-hydrolyzable isosteres of natural phosphate esters. This structural stability is central to the function of this compound as a molecular mimic in the active sites of enzymes that typically bind and process cytidine monophosphate or other phosphorylated substrates.

The defining characteristic of the phosphonate group is its resistance to enzymatic hydrolysis. Unlike the phosphate ester bond (P-O-C) in natural nucleotides, the phosphonomethylene bridge (P-CH2-O) in this compound is not susceptible to cleavage by nucleotidases or phosphatases. This inherent stability allows the molecule to act as a persistent competitive inhibitor. By occupying the active site of an enzyme, it can block the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

The utility of phosphonate nucleotide analogs as enzyme inhibitors has been demonstrated across various biological systems. For instance, compounds like tenofovir and cidofovir (B1669016), which also contain a phosphonate moiety, are known to inhibit viral polymerases. These molecules act as stable mimics of the natural deoxynucleoside triphosphates, becoming incorporated into the growing DNA chain and causing chain termination due to the lack of a 3'-hydroxyl group. While this compound is a monophosphate analog, the principle of its interaction is similar: it binds to the active site of CMP-utilizing enzymes without undergoing the subsequent chemical transformation.

The interaction of phosphonates with enzyme active sites is not solely dependent on their stability. The geometry and electronic properties of the phosphonate group also play a crucial role. The tetrahedral geometry of the phosphonate group closely resembles that of the phosphate group, allowing it to fit into the same binding pocket. Furthermore, the negative charge of the phosphonate at physiological pH mimics the charge of the phosphate group, enabling similar electrostatic interactions with positively charged amino acid residues (such as lysine and arginine) within the active site.

The table below summarizes the key characteristics of phosphonates as non-hydrolyzable phosphate mimics:

| Feature | Phosphate Ester (in CMP) | Phosphonate (in this compound) | Consequence for Enzymatic Interaction |

| Key Bond | P-O-C | P-C-O | The P-C bond is resistant to enzymatic hydrolysis. |

| Stability | Susceptible to enzymatic cleavage | Stable against enzymatic cleavage | Acts as a persistent inhibitor in the active site. |

| Geometry | Tetrahedral | Tetrahedral | Allows for binding to the same active site as the natural substrate. |

| Charge | Negative at physiological pH | Negative at physiological pH | Facilitates similar electrostatic interactions with active site residues. |

Biochemical Mechanisms of Action

Interference with Nucleic Acid Metabolism

As a cytidine (B196190) analogue, 5'-O-(Phosphonomethyl)cytidine has the potential to interfere with the synthesis and function of DNA and RNA. This interference can occur through direct interaction with the enzymes responsible for nucleic acid synthesis or by being incorporated into the nucleic acid chains themselves.

Nucleoside and nucleotide analogues are widely recognized for their ability to inhibit DNA and RNA polymerases. nih.govscbt.com The phosphonate (B1237965) moiety in compounds like this compound is critical to this activity. Unlike natural phosphate (B84403) esters, the P-C bond in phosphonates is resistant to cleavage by cellular enzymes like nucleases, which enhances their metabolic stability. nih.gov

Acyclic nucleoside phosphonates (ANPs), a related class of compounds, must be intracellularly converted to their diphosphate (B83284) form to become active. nih.gov This active metabolite then acts as a competitive inhibitor of DNA polymerases. nih.gov For example, the diphosphate of cidofovir (B1669016), an acyclic nucleoside phosphonate, selectively suppresses viral replication by competitively inhibiting viral DNA polymerase. nih.gov Similarly, it can be hypothesized that this compound, after intracellular phosphorylation, could act as a competitive inhibitor for DNA or RNA polymerases. By mimicking the natural substrate, deoxycytidine triphosphate (dCTP) or cytidine triphosphate (CTP), it could bind to the active site of the polymerase, thereby halting the process of DNA replication or RNA transcription. thermofisher.com DNA polymerases possess sophisticated mechanisms to ensure high-fidelity replication, and the introduction of a modified nucleotide can disrupt these processes. ualberta.ca

A key mechanism for many nucleoside analogues is their incorporation into growing nucleic acid strands. nih.gov Research has shown that various cytidine analogues can be integrated into DNA or RNA. For instance, 5-ethynylcytidine (B1258090) is efficiently incorporated into newly transcribed RNA, while other analogues like 5-azacytidine (B1684299) can be incorporated into DNA. nih.govacs.org

Once incorporated, these analogues can disrupt the normal function of the nucleic acid. The presence of the modified base can lead to chain termination, as the analogue may lack the necessary chemical group (like a 3'-hydroxyl) for the polymerase to add the next nucleotide. google.com Even if chain elongation continues, the presence of an unnatural nucleotide can create a structurally distorted site on the DNA or RNA strand. This can interfere with subsequent processes such as DNA repair, transcription, or translation by affecting the binding of other proteins and enzymes to the nucleic acid. nih.gov The incorporation of the antiviral drug cidofovir into a DNA chain, for example, disrupts further chain elongation. nih.gov

Impact on Cellular Signaling Pathways

Beyond nucleic acid metabolism, this compound and its derivatives can exert significant influence on intracellular and extracellular signaling networks. This is primarily achieved by modulating the availability of key signaling molecules like adenosine (B11128) and by extension, affecting downstream pathways that control cell fate.

A significant body of research highlights the role of this compound derivatives as potent inhibitors of ecto-5′-nucleotidase (CD73). nih.gov CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) into adenosine. researchgate.net Adenosine is a powerful immunosuppressive molecule that dampens the anti-tumor activity of immune cells, such as T cells and natural killer cells, by binding to A2A and A2B adenosine receptors. researchgate.netwikipedia.org This process allows cancer cells to evade the immune system. xiahepublishing.com

By inhibiting CD73, this compound analogues block the production of immunosuppressive adenosine. nih.gov This action can help restore the function of anti-tumor immune cells and enhance the efficacy of immunotherapies. researchgate.netxiahepublishing.com The inhibitory potency of several N4-substituted 5′-O-[(phosphonomethyl)phosphonic acid] derivatives of cytidine against human CD73 has been quantified, with some showing inhibition constants (Ki) in the low nanomolar range, making them some of the most potent CD73 inhibitors reported. nih.gov

Table 1: Inhibitory Potency of Selected Cytidine-Based Phosphonate Analogues on Human CD73

| Compound | Ki (nM) at human CD73 |

| N4-benzoyl-cytidine derivative | 7 |

| N4-[O-(4-naphth-2-ylmethyloxy)]-cytidine derivative | 5 |

| N4-[O-(4-benzyloxy)]-cytidine derivative | 10 |

| Data sourced from Junker et al., 2019. |

The inhibition of enzymes like CD73 has broader consequences for cellular signaling. frontiersin.org By altering the balance of extracellular purines, these compounds can influence a wide array of signaling pathways regulated by purinergic receptors. The resulting decrease in adenosine and relative increase in AMP can modulate pathways crucial for cell proliferation, survival, and metabolism, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. mdpi.comfrontiersin.orggoogle.com These pathways are central hubs that integrate extracellular signals to control fundamental cellular decisions. wikipedia.orginterchim.fr

Furthermore, direct interference with the synthesis of nucleotides impacts the cell's metabolic state. Nucleotides are not only the building blocks of DNA and RNA but are also essential for energy transfer (e.g., ATP) and as components of vital coenzymes like NAD+ and FAD. wikipedia.org Therefore, perturbation of nucleotide pools can have far-reaching effects on cellular energy homeostasis and redox balance.

Structure Activity Relationship Sar Investigations

Influence of Nucleobase Modifications

Substitutions on the cytosine ring can dramatically alter the activity of nucleoside phosphonates. For instance, N4-(Aryl)alkyloxy-cytosine derivatives have shown enhanced potency as inhibitors of human CD73, an enzyme implicated in cancer-related immunosuppression. nih.govnih.gov Specifically, analogues with bulky benzyloxy substituents at the N4 position demonstrated increased inhibitory activity. nih.govnih.gov Among the most powerful inhibitors identified were the 5'-O-[(phosphonomethyl)phosphonic acid] derivatives of N4-[O-(4-benzyloxy)]-cytidine and N4-[O-(4-naphth-2-ylmethyloxy)]-cytidine, with Ki values in the low nanomolar range (5–10 nM) at human CD73. nih.govnih.gov

The introduction of a fluorine atom at the 5-position of the pyrimidine (B1678525) ring is a common strategy in drug design. In the context of CD73 inhibitors, the 5'-O-[(phosphonomethyl)phosphonic acid] derivative of 5-fluorouridine was also found to be a highly potent inhibitor. nih.govnih.gov While not a cytidine (B196190) analogue, this highlights the favorable impact of 5-fluoro substitution within the pyrimidine series.

Replacing the C5 carbon of the cytosine ring with a nitrogen atom creates a 5-azacytosine analogue. This modification has led to compounds with significant antiviral properties. The acyclic nucleoside phosphonate (B1237965) (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, or (S)-HPMP-5-azaC, exhibits a broad-spectrum activity against various DNA viruses, including herpes simplex virus (HSV-1, HSV-2), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV). frontiersin.orgnih.gov In some cases, its activity is comparable to or even greater than its parent compound, Cidofovir (B1669016) ((S)-HPMPC). frontiersin.orgnih.gov In contrast, substitutions at the C6 position of the 5-azacytosine ring in HPMP-5-azaC analogues resulted in a significant reduction in antiviral activity. nih.gov

| Compound Analogue | Modification | Target/Activity | Key Finding |

|---|---|---|---|

| N4-[O-(4-benzyloxy)]-cytidine derivative | Bulky N4-arylalkyloxy group | Human CD73 Inhibition | High potency inhibitor (Ki = 5-10 nM). nih.govnih.gov |

| N4-[O-(4-naphth-2-ylmethyloxy)]-cytidine derivative | Bulky N4-arylalkyloxy group | Human CD73 Inhibition | High potency inhibitor (Ki = 5-10 nM). nih.govnih.gov |

| (S)-HPMP-5-azaC | 5-azacytosine ring | Antiviral (DNA viruses) | Broad-spectrum activity, 2- to 7-fold more active than Cidofovir against certain viruses. frontiersin.orgnih.gov |

| 6-substituted HPMP-5-azaC analogues | Substitution at C6 of 5-azacytosine | Antiviral | Substantial decrease in antiviral activity compared to the parent compound. nih.gov |

The biological activity of nucleoside phosphonates is highly dependent on the nature of the nucleobase, and SAR studies often compare pyrimidine analogues with their purine counterparts. In the context of CD73 inhibition, both purine and pyrimidine series have been explored. nih.govnih.gov

For the pyrimidine series, particularly uracil derivatives, substitutions such as N3-methyl and 2-thio were tolerated, whereas larger groups at the N3 position were not. nih.govnih.gov In the cytidine series, as noted, N4-arylalkyloxy substitutions significantly increased potency. nih.govnih.gov

In the purine (adenine) series, however, the SAR profile was different. Most modifications to the ribose sugar and the purine ring itself (such as 1-deaza and 3-deaza substitutions) were detrimental to inhibitory activity against CD73. nih.govnih.gov Only the 7-deaza modification was tolerated. nih.govnih.gov This suggests that the binding pocket of CD73 has stringent structural requirements for purine-based inhibitors, while offering more flexibility for pyrimidine-based compounds. This comparative analysis is essential for identifying the optimal heterocyclic scaffold for developing potent and selective inhibitors.

Impact of Sugar Moiety Modifications

Modifications of the sugar hydroxyl groups have been widely investigated. The synthesis of 3',5'-dideoxy-5'-C-phosphonomethyl nucleosides, including a cytidine analogue, has been undertaken to evaluate their anti-HIV activity. nih.gov The removal of hydroxyl groups, as seen in 2',3'-dideoxycytidine (ddC), is a known strategy for creating chain-terminating inhibitors of viral reverse transcriptases. caymanchem.com

Introducing electronegative atoms like fluorine can alter the sugar pucker and influence binding affinity. For example, (R)-O-2-alkylated 3-fluoro-2-(phosphonomethoxy)propyl cytosine (FPMPC) was identified as a moderately active inhibitor of HCMV and VZV. frontiersin.orgnih.gov This demonstrates that fluorination of the sugar or sugar-like moiety can be a viable strategy for generating antiviral activity.

The 3'-azido substitution is another modification known to impart potent antiviral effects, most famously in 3'-azido-3'-deoxythymidine (AZT). nih.gov While specific studies on 3'-azido-5'-O-(phosphonomethyl)cytidine were not detailed in the provided search results, the principle of using this modification to create DNA chain terminators is a cornerstone of antiviral drug development. nih.gov

The stereochemistry of the sugar moiety and at the carbon atom bearing the phosphonate group is fundamentally important for biological activity. Often, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other is significantly less active or inactive.

A study on the stereoselective synthesis of 5'-hydroxy-5'-phosphonate derivatives of cytidine produced both the (R)- and (S)-diastereomers. nih.gov These separated isomers were then tested for their ability to act as substrates for nucleoside monophosphate kinase and for their cellular toxicity, highlighting the necessity of evaluating stereoisomers independently. nih.gov

This stereoselectivity is starkly illustrated in the case of 5-azacytosine analogues. (S)-HPMP-5-azaC shows a potent, broad-spectrum anti-DNA virus profile. frontiersin.orgnih.gov In sharp contrast, its corresponding (R)-enantiomer is significantly less active, demonstrating that the spatial arrangement of the phosphonomethoxypropyl side chain is critical for its antiviral action. frontiersin.orgnih.gov

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| HPMP-5-azaC | (S)-enantiomer | Potent and broad-spectrum anti-DNA virus activity. frontiersin.orgnih.gov |

| HPMP-5-azaC | (R)-enantiomer | Significantly less active than the (S)-enantiomer. frontiersin.orgnih.gov |

| 5'-hydroxy-5'-phosphonate cytidine derivatives | (R)- and (S)-diastereomers | Synthesized and tested separately to assess differential activity. nih.gov |

Phosphonomethyl Group Derivatization and Linkage Variations

The phosphonomethyl group is a key feature of this class of compounds, serving as a stable isostere of a monophosphate group. The carbon-phosphorus (P-C) bond is resistant to enzymatic hydrolysis by phosphatases, which imparts greater metabolic stability compared to natural nucleoside monophosphates. frontiersin.orgnih.gov

Derivatization of the phosphonate moiety is a common prodrug strategy to improve cell permeability. By masking the negative charges of the phosphonic acid, these derivatives can more easily cross cell membranes. Prodrugs are then cleaved intracellularly to release the active phosphonate. Examples include linking lipid ester moieties, such as hexadecyloxyethyl (HDE), which can lead to a dramatic enhancement of antiviral activity. frontiersin.orgnih.gov

Variations in the linkage between the sugar and the phosphorus atom also influence the compound's properties. The phosphonomethoxy (P-C-O) group, where the 5'-oxygen and 5'-carbon are effectively swapped, has emerged as a particularly successful isostere of the natural phosphonooxymethyl (P-O-C) group found in nucleotides. frontiersin.orgnih.gov Further extensions, such as the synthesis of 5'-O-[(phosphonomethyl)phosphonic acid] derivatives, create non-hydrolyzable analogues of nucleoside diphosphates. nih.govnih.gov These diphosphate (B83284) analogues have proven to be highly potent inhibitors of enzymes like CD73. nih.govnih.gov Modifications to the internucleoside linkage, such as using methylphosphonates, have also been explored to enhance properties like nuclease resistance in oligonucleotides. oup.com

Conformational Flexibility and Enzyme Binding Affinity

The interaction between a ligand and its target enzyme is a dynamic process governed by the three-dimensional structures of both molecules. For nucleoside analogs like 5'-O-(Phosphonomethyl)cytidine, conformational flexibility plays a pivotal role in determining binding affinity and specificity. This flexibility primarily arises from rotation around the glycosidic bond (linking the cytosine base to the ribose sugar), the puckering of the ribose ring, and the orientation of the 5'-phosphonomethyl group. The ability of the molecule to adopt a low-energy conformation that is complementary to the enzyme's active site is crucial for effective binding.

The phosphonate moiety itself introduces specific geometric and electronic properties compared to a natural phosphate (B84403) group. Phosphonate analogues often bind differently, and sometimes more weakly, than their natural phosphate counterparts. bohrium.com This can be attributed to differences in bond angles, steric interactions, hydrogen bonding capabilities, and ionization states at physiological pH. bohrium.com The replacement of a labile P-O bond with a stable P-C bond in nucleoside phosphonates enhances metabolic stability, a key advantage for potential therapeutic agents. kuleuven.be

Furthermore, studies on related nucleotide analogs have demonstrated that local conformational adjustments propagating from substitutions in the phosphate backbone can have a remarkable impact on enzyme affinity. nih.gov For example, replacing a phosphodiester oxygen with nitrogen (a phosphoramidate) can lead to a significant increase in binding affinity for an enzyme under certain conditions, a phenomenon attributed to localized conformational changes. nih.gov This highlights that even subtle alterations to the phosphate-mimicking group can modulate the molecule's preferred conformation and its interaction with the target protein. The stereochemistry at the carbon atom bearing the phosphonate group is also critical, as different stereoisomers can exhibit distinct binding affinities and biological activities. nih.gov

The binding of a flexible ligand can also induce conformational changes in the enzyme itself, a concept known as "induced fit". The binding energy derived from the interaction with the nucleoside, including its phosphonate group, can be utilized to stabilize a specific, active conformation of the enzyme. nih.gov This dynamic interplay, where both ligand and enzyme may adjust their shapes to achieve optimal binding, is a cornerstone of molecular recognition and catalysis.

Detailed research findings on the inhibition of various enzymes by cytidine derivatives underscore these principles. For instance, a series of cytidine derivatives were evaluated for their inhibitory activity against E. coli IspE, an enzyme in the non-mevalonate pathway. The results, summarized in the table below, illustrate how modifications to the cytidine scaffold affect binding affinity.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 (µM) |

|---|---|---|---|

| (R)-1 | E. coli IspE | 140 ± 20 µM | 320 |

| (S)-3 | E. coli IspE | 110 ± 10 µM | 270 |

| (R)-2 (N-butyl derivative) | E. coli IspE | No Inhibition | >2000 |

| (S)-4 (N-butyl derivative) | E. coli IspE | No Inhibition | >2000 |

Data sourced from research on cytidine-based inhibitors targeting the kinase IspE from E. coli. The IC50 values were determined at a substrate concentration of 1 mM.

The data indicate that while the stereochemistry at the linker in compounds (R)-1 and (S)-3 resulted in only marginal differences in affinity, the addition of a larger N-butyl group in compounds (R)-2 and (S)-4 completely abolished inhibitory activity. This suggests that the conformational flexibility or steric bulk introduced by the N-butyl group prevents the ligand from adopting a productive binding pose within the enzyme's active site.

Advanced Analytical Methodologies in Chemical Biology Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 5'-O-(Phosphonomethyl)cytidine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including nucleotide analogs. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data on the chemical environment of each atom within the molecule. For a compound like this compound, NMR analysis confirms the integrity of the cytidine (B196190) base, the ribose sugar, and the phosphonomethyl group, as well as their connectivity.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be reliably inferred from its close structural analog, Cytidine 5'-monophosphate (CMP). The primary difference, the substitution of a C-P bond for an O-P bond at the 5' position, would induce predictable shifts, particularly for the 5'-CH₂ and the phosphonomethyl protons and carbons.

¹H NMR Spectral Data: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In D₂O, the protons on the ribose sugar and the cytosine base are readily identifiable. chemicalbook.com

¹³C NMR Spectral Data: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The shifts for the ribose carbons, the cytosine base carbons, and the phosphonomethyl carbon are distinct and diagnostic. chemicalbook.com

Below are interactive tables showing typical chemical shift ranges for the protons and carbons in the closely related compound, Cytidine 5'-monophosphate.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for Cytidine 5'-Monophosphate (in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-6 | ~8.10 | Doublet |

| H-5 | ~6.14 | Doublet |

| H-1' | ~6.01 | Doublet |

| H-2' | ~4.36 | Triplet |

| H-3' | ~4.25 | Triplet |

| H-4' | ~4.07 | Multiplet |

| H-5' | ~3.98 | Multiplet |

Data derived from publicly available spectra for Cytidine 5'-monophosphate disodium salt. chemicalbook.com

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Cytidine 5'-Monophosphate (in D₂O)

| Carbon | Chemical Shift (ppm) |

| C-4 | ~167 |

| C-2 | ~158 |

| C-6 | ~142 |

| C-5 | ~97 |

| C-1' | ~90 |

| C-4' | ~84 |

| C-2' | ~75 |

| C-3' | ~70 |

| C-5' | ~65 |

Data derived from publicly available spectra for Cytidine 5'-monophosphate. chemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like nucleotides, allowing the intact molecule to be ionized with minimal fragmentation. researchgate.net Typically, analysis is performed in negative ion mode, which detects the deprotonated molecule [M-H]⁻. For this compound (C₁₀H₁₆N₃O₇P), the expected exact mass of the neutral molecule is 321.0729 g/mol . Therefore, the primary ion observed in negative mode ESI-MS would be at an m/z of approximately 320.0651.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion. The resulting fragment ions are characteristic of the molecule's structure. For this compound, key fragmentations would include the cleavage of the glycosidic bond (releasing the cytosine base) and fragmentation around the phosphonate (B1237965) group. massbank.eu

Key MS Applications:

Molecular Weight Confirmation: Verifies the successful synthesis of the target compound.

Purity Assessment: Detects the presence of impurities or side products.

Structural Characterization: MS/MS fragmentation patterns help confirm the connectivity of the base, sugar, and phosphonomethyl moiety.

Chromatographic Methods for Purification and Characterization

Chromatography is essential for the purification of this compound from reaction mixtures and for the characterization of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis and purification of nucleotides and their analogs. nih.gov Due to the polar and ionic nature of this compound, two HPLC modes are particularly relevant:

Ion-Exchange Chromatography (IEC): Anion-exchange chromatography is highly effective for separating nucleotides based on the negative charge of the phosphonate group. nih.gov A salt gradient (e.g., using ammonium formate or triethylammonium bicarbonate) is typically used to elute the compounds from the column, with more highly charged species eluting later.

Detection is typically performed using a UV detector, monitoring the absorbance at approximately 260-280 nm, which is characteristic of the cytosine nucleobase. nih.gov

While the cytidine portion of the molecule is chiral, derived from naturally occurring D-ribose, modifications can sometimes introduce new chiral centers. For instance, in certain derivatives of phosphonates, the phosphorus atom itself can be a stereocenter. Chiral chromatography is a specialized form of HPLC used to separate enantiomers (non-superimposable mirror images). gcms.cz

If a synthetic route to a this compound derivative were to create a racemic mixture at a new stereocenter, chiral chromatography would be essential to determine the enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including organophosphonates. researchgate.netsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. researchgate.net

Biochemical Assay Development for Functional Characterization

To understand the biological role or potential therapeutic applications of this compound, its interaction with enzymes must be studied. Biochemical assays are developed to characterize these interactions. As an analog of cytidine 5'-monophosphate (CMP) or cytidine 5'-triphosphate (CTP), it can be tested as a potential substrate or inhibitor for enzymes that process cytidine nucleotides.

An example is the enzyme CMP-sialic acid synthetase (CMAS), which catalyzes the reaction between CTP and sialic acid to form CMP-sialic acid. nih.gov An assay for CMAS activity typically follows the formation of the product or the depletion of the substrates over time. nih.gov

In this context, this compound or its corresponding diphosphate (B83284) analog could be used to:

Probe the Active Site: By testing it as an inhibitor, researchers can gain insights into the structural requirements for substrate binding within the enzyme's active site. The non-hydrolyzable nature of the phosphonomethyl group compared to a pyrophosphate linkage makes such analogs valuable mechanistic probes.

Act as a Substrate Analog: The compound could be tested to see if the enzyme can process it, albeit likely at a different rate than the natural substrate. This helps to understand the enzyme's specificity.

The development of such assays often relies on the chromatographic (HPLC) or mass spectrometric methods described above to separate and quantify the substrates and products of the enzymatic reaction.

Despite a comprehensive search of available scientific literature, no specific data regarding enzyme inhibition assays (Ki, IC50 determination) or cell-based assays for functional studies of the chemical compound This compound could be located.

The conducted searches focused on identifying experimental results for this particular molecule within the specified analytical methodologies. However, the search results yielded information on related but distinct cytidine analogs, such as 5-azacytidine (B1684299), 5-aza-2'-deoxycytidine, and various other derivatives. nih.govbrieflands.comnih.govnih.govmdpi.comnih.gov The biological activities and inhibitory constants reported in the literature pertain to these analogs and not to this compound itself.

Therefore, it is not possible to provide the requested article structured around the advanced analytical methodologies for this compound due to the absence of published research data for this specific compound in the areas of enzyme inhibition and functional cell-based studies.

Applications in Molecular and Cellular Biology Research

Probes for Investigating Enzyme Function and Metabolic Pathways

5'-O-(Phosphonomethyl)cytidine and its analogs serve as molecular probes to elucidate the function of specific enzymes and dissect metabolic pathways. thno.org By mimicking natural nucleoside monophosphates while possessing a non-hydrolyzable phosphonate (B1237965) group, these compounds can interact with enzymes without being metabolized, thereby allowing researchers to study enzyme-substrate interactions and reaction mechanisms. For instance, the localization of cytidine-5'-monophosphatase activity has been investigated using cytochemical methods, suggesting a role for the enzyme in the glycosylation of thyroglobulin within the Golgi apparatus. nih.gov

The study of nucleotide metabolism is crucial for understanding cellular homeostasis. researchgate.netgenome.jp Alterations in the activities of enzymes involved in nucleotide metabolism, such as 5'-nucleotidase and cytidine (B196190) deaminase, have been observed in cancerous tissues, indicating accelerated nucleotide metabolism in these cells. nih.gov P-Me-CMP and related compounds can be utilized to probe these pathways, offering insights into the regulatory mechanisms that govern nucleotide synthesis and degradation.

Research Tools for Studying Nucleotide Analog Activity

The development of synthetic nucleotide analogs is a cornerstone of therapeutic research, and this compound derivatives are instrumental in this field. umn.edutermedia.pl These analogs are designed to interfere with the natural processes of DNA and RNA synthesis, making them potent antiviral and anticancer agents. umn.edu Researchers synthesize and evaluate novel nucleoside analogs to develop fluorescent, bioorthogonal, and antiviral tool compounds that can be used to study or disrupt these fundamental biological processes. umn.edu The synthesis of 5'-O-phosphonomethyl derivatives of pyrimidine (B1678525) 2'-deoxynucleosides, including 2'-deoxy-5'-O-phosphonomethylcytidine, has been achieved for this purpose. researchgate.net

These synthetic analogs, including those with phosphorothioate (B77711) modifications, are valuable research tools for identifying and characterizing the activity of various enzymes and for studying the structure and function of nucleic acids. researchgate.net The ability to create a diverse library of nucleotide analogs allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of these compounds.

Preclinical In Vitro Studies in Disease Models

Investigations in Cancer Biology (e.g., CD73 inhibition in cancer)

A significant area of research involving this compound derivatives is in cancer biology, particularly in the context of inhibiting the ecto-5'-nucleotidase (CD73). CD73 is an enzyme that converts adenosine (B11128) monophosphate (AMP) into adenosine, a molecule that suppresses the immune system's ability to fight cancer cells. nih.govacs.orgresearchgate.net The inhibition of CD73 is therefore a promising strategy for cancer immunotherapy. researchgate.netfrontiersin.org

Researchers have synthesized a series of 5'-O-[(phosphonomethyl)phosphonic acid] derivatives of pyrimidine nucleosides, including cytidine analogs, and evaluated their potency as CD73 inhibitors. nih.govacs.orgnih.gov Several of these derivatives have demonstrated high inhibitory activity against human CD73, with some N4-substituted cytidine derivatives showing particularly strong potency. nih.govacs.orgnih.gov These compounds represent a novel class of CD73 inhibitors with the potential for further development as cancer therapeutics. frontiersin.org

| Compound | Target | Observed Effect | Reference |

|---|---|---|---|

| N4-Benzoyl-cytidine-5′-O-[(phosphonomethyl)phosphonic acid] | Human CD73 | Potent inhibition (Ki value of 5–10 nM) | nih.govacs.orgnih.gov |

| N4-[O-(4-Benzyloxy)]-cytidine-5′-O-[(phosphonomethyl)phosphonic acid] | Human CD73 | Potent inhibition (Ki value of 5–10 nM) | nih.govacs.orgnih.gov |

| N4-[O-(4-Naphth-2-ylmethyloxy)]-cytidine-5′-O-[(phosphonomethyl)phosphonic acid] | Human CD73 | Potent inhibition (Ki value of 5–10 nM) | nih.govacs.orgnih.gov |

Research in Antiviral Systems (e.g., anti-HIV, anti-DNA virus)

The antiviral activity of nucleoside analogs is a well-established field of study, and this compound derivatives have been investigated for their potential to inhibit various viruses. The rationale behind this approach is that these analogs can be incorporated into the viral genome during replication, leading to chain termination and inhibition of viral propagation.

Several studies have explored the anti-HIV activity of 5'-O-phosphonomethyl derivatives of 2',3'-dideoxynucleosides. nih.govacs.org While the 5'-O-phosphonomethyl derivative of 2',3'-dideoxycytidine did not show significant anti-HIV activity in MT-4 cells, other pyrimidine analogs in the same series did exhibit inhibitory effects against HIV-1. nih.gov The development of nucleoside analogs with high anti-HIV activity and low toxicity remains an important goal in AIDS chemotherapy research. nih.gov

Acyclic nucleoside phosphonates, a class of compounds that includes derivatives of this compound, have demonstrated broad-spectrum activity against various DNA viruses. mdpi.comnih.gov For example, (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), also known as cidofovir (B1669016), is active against herpesviruses, adenoviruses, and poxviruses. mdpi.comnih.govsemanticscholar.org Research has also been conducted on novel 5',5'-difluoro-2'-methylapiosyl nucleoside phosphonic acid analogs, with some pyrimidine derivatives showing weak activity against human cytomegalovirus (HCMV). koreascience.kr The development of less toxic and more effective alternatives to existing antiviral drugs is an ongoing area of investigation. frontiersin.org

| Compound/Analog Type | Virus | Observed Activity | Reference |

|---|---|---|---|

| 5'-O-phosphonomethyl derivative of 2',3'-dideoxycytidine | HIV-1 | No appreciable activity in MT-4 cells | nih.gov |

| (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (Cidofovir) | DNA Viruses (Herpesviruses, Adenoviruses, Poxviruses) | Broad-spectrum antiviral activity | mdpi.comnih.gov |

| Pyrimidine analogs of 5',5'-difluoro-2'-methyl-apiose nucleoside phosphonic acid | Human Cytomegalovirus (HCMV) | Weak activity | koreascience.kr |

| Hexadecyloxypropyl ester of 9-(5-phosphono-pent-2-en-1-yl)-cytosine (HDP-PPen-C) | HIV-1 | Significant activity but no antiviral selectivity | nih.gov |

Explorations in Antiparasitic Contexts

The search for new antiparasitic drugs is a critical area of global health research. nih.govsemanticscholar.orgmdpi.com Nucleotide metabolism pathways in parasites present attractive targets for drug development. researchgate.net Specifically, enzymes like deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) and orotidine-5'-monophosphate decarboxylase (ODCase) in parasites such as Plasmodium falciparum and Leishmania major are being investigated as potential drug targets. nih.govnih.gov

While direct studies on this compound in antiparasitic research are less documented, the broader class of nucleoside and nucleotide analogs is being actively explored. For instance, the hexadecyloxypropyl ester of 9-(5-phosphono-pent-2-en-1-yl)-cytosine (HDP-PPen-C) has been evaluated for its effects against various viruses, and related guanine (B1146940) analogs showed activity against hepatitis B virus. nih.gov The principles of targeting nucleotide metabolism with analogs are applicable to the development of novel antiparasitic agents. The design of cytidine-based inhibitors for enzymes like ODCase in Plasmodium falciparum highlights the potential for this class of compounds in treating parasitic diseases. nih.gov

Future Research Directions and Emerging Paradigms

Rational Design and Optimization of Novel Analogues

The rational design of new analogues of 5'-O-(Phosphonomethyl)cytidine is a cornerstone of future research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how specific chemical modifications influence biological activity.

Detailed research has demonstrated that modifications to the cytosine base can significantly impact inhibitory potency. For instance, the synthesis and evaluation of N4-(Aryl)alkyloxy-cytosine derivatives of 5'-O-[(phosphonomethyl)phosphonic acid] have yielded highly potent inhibitors of ecto-5'-nucleotidase (CD73), a key target in cancer immunotherapy. nih.govnih.gov Studies have shown that introducing bulky substituents, such as benzyloxy and naphthylmethyloxy groups at the N4 position, leads to a substantial increase in inhibitory activity against human CD73, with some analogues achieving Ki values in the low nanomolar range. acs.orgresearchgate.net These findings underscore the importance of exploring the chemical space around the nucleobase to optimize interactions with the target enzyme.

Further optimization strategies involve modifications to the phosphonate (B1237965) moiety itself. The development of α,β-methylene diphosphonates, which are analogues of nucleoside diphosphates, has produced some of the most potent CD73 inhibitors reported to date. nih.govresearchgate.net Additionally, the design of α-carboxynucleoside phosphonates represents another innovative approach. These compounds are engineered to mimic the natural 2'-deoxynucleotide 5'-triphosphate substrates of DNA polymerases and can act as direct inhibitors without the need for intracellular metabolic activation, offering a potential advantage over traditional nucleoside phosphonates. future-science.com

To overcome challenges related to cellular uptake of charged phosphonate molecules, the design of prodrugs is a critical area of optimization. Strategies such as creating amidate prodrugs have been successfully employed for other nucleoside phosphonates to enhance delivery into target cells. nih.govcapes.gov.br The use of pivaloyloxymethyl (POM) moieties is another well-established prodrug strategy that improves cell permeability and has been applied to various phosphonate-containing agents to increase their therapeutic efficacy. nih.govnih.gov

| Compound Name | Chemical Class | Key Structural Feature | Significance/Finding |

|---|---|---|---|

| N4-benzoyl-cytidine-5'-O-[(phosphonomethyl)phosphonic acid] | Cytidine (B196190) Phosphonate Analogue | Benzoyl group at N4 position | Potent inhibitor of human CD73. acs.orgresearchgate.net |

| N4-[O-(4-benzyloxy)]-cytidine-5'-O-[(phosphonomethyl)phosphonic acid] | Cytidine Phosphonate Analogue | Benzyloxy group at N4 position | Potent inhibitor of human CD73. acs.orgresearchgate.net |

| N4-[O-(4-naphth-2-ylmethyloxy)]-cytidine-5'-O-[(phosphonomethyl)phosphonic acid] | Cytidine Phosphonate Analogue | Naphthylmethyloxy group at N4 position | Potent inhibitor of human CD73. acs.orgresearchgate.net |

| GS-9148 | Nucleoside Phosphonate | 4'-Fluoro-2,5-dihydrofuran moiety | Novel HIV-1 reverse transcriptase inhibitor. nih.govcapes.gov.br |

| GS-9131 | Amidate Prodrug | Ethylalaninyl phosphonamidate of GS-9148 | Prodrug designed for effective delivery of GS-9148. nih.govcapes.gov.br |

Integration of Computational Chemistry in Lead Optimization

The integration of computational chemistry into the drug discovery pipeline has revolutionized the process of hit-to-lead and lead optimization. nih.govneuroquantology.comapexmolecular.com These in silico methods accelerate the design-synthesis-test cycle by predicting molecular interactions, guiding structural modifications, and prioritizing compounds for synthesis, thereby saving significant time and resources.

Virtual screening (VS) is a powerful computational technique used to search large libraries of small molecules to identify those most likely to bind to a biological target. wikipedia.orgsci-hub.box For targets like ecto-5'-nucleotidase (CD73), structure-based virtual screening, which utilizes the 3D structure of the protein, has been employed to identify novel, non-nucleotide inhibitors. researchgate.net This approach can uncover entirely new chemical scaffolds that can be further optimized. Ligand-based methods, such as pharmacophore modeling, can also be used, leveraging the structural features of known active compounds like this compound to find new molecules with similar binding properties. wikipedia.orgnih.gov

Molecular docking simulations are used to predict the binding conformation and affinity of a ligand within the active site of a target protein. neuroquantology.com For this compound analogues, docking studies can elucidate key interactions between the compound and amino acid residues of the target enzyme, such as CD73. researchgate.net This information is invaluable for rational drug design, allowing medicinal chemists to make targeted modifications to the ligand to enhance binding affinity and selectivity. For example, modeling can explain why bulky arylalkyloxy groups at the N4 position of cytidine increase potency by showing how these groups fit into a specific pocket of the enzyme. nih.govresearchgate.net

Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex, revealing how the system behaves over time. nih.gov This can help assess the stability of the predicted binding mode and identify subtle conformational changes that may be crucial for inhibitory activity. Furthermore, computational methods are increasingly used to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to address potential liabilities early in the lead optimization phase. sk.ru

| Computational Method | Application in Lead Optimization | Relevance to this compound |

|---|---|---|

| Virtual Screening (VS) | Identifies novel hit compounds from large chemical libraries. wikipedia.orgsci-hub.box | Can identify new scaffolds for targets like CD73, moving beyond the cytidine core. researchgate.net |

| Molecular Docking | Predicts binding mode and affinity of ligands to a target protein. neuroquantology.com | Guides rational design of analogues by visualizing interactions with the target's active site. researchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of the protein-ligand complex over time to assess stability. nih.gov | Validates docking poses and provides deeper insight into the binding mechanism. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new analogues. neuroquantology.com | Can accelerate the optimization of substituents on the cytidine ring or phosphonate group. |

Exploration of New Biological Targets and Applications

While much of the recent focus for this compound analogues has been on CD73, the broader class of nucleoside phosphonates is known to exhibit a wide spectrum of biological activities, including antiviral, anticancer, antiparasitic, and antibacterial effects. frontiersin.orgnih.gov A significant future direction is the systematic exploration of new biological targets and therapeutic applications for this specific chemical scaffold.

The inhibition of ecto-5'-nucleotidase (CD73) remains a highly promising application, particularly in immuno-oncology. nih.govacs.org CD73 is an enzyme that converts extracellular AMP to immunosuppressive adenosine (B11128) in the tumor microenvironment. nih.gov By inhibiting CD73, analogues of this compound can block this pathway, potentially enhancing the body's anti-tumor immune response. researchgate.net The high potency and selectivity of N4-substituted derivatives make them strong candidates for further preclinical development as parenteral drugs for cancer treatment. nih.govnih.gov

Beyond cancer, the antiviral potential of nucleoside phosphonates is well-documented. nih.govfrontiersin.org Acyclic nucleoside phosphonates (ANPs) are a clinically important class of antiviral drugs. nih.gov While this compound itself is a ribonucleoside analogue, systematic screening of it and its derivatives against a panel of viral enzymes, such as RNA-dependent RNA polymerases or reverse transcriptases, could uncover new antiviral applications. future-science.com The design of novel α-carboxynucleoside phosphonates that directly inhibit viral DNA polymerases presents a particularly intriguing avenue. future-science.com

Furthermore, infectious diseases caused by parasites and bacteria represent another area ripe for exploration. Other purine-based acyclic nucleoside phosphonates have shown potent antimalarial properties by targeting enzymes like guanylate cyclase, which is essential for parasite egress from red blood cells. biorxiv.org Screening this compound derivatives against key enzymes in the metabolic pathways of parasites like Plasmodium falciparum or various pathogenic bacteria could lead to the discovery of first-in-class anti-infective agents. frontiersin.orgumontpellier.fr The ability of nucleoside phosphonates to interfere with purinergic signaling also suggests potential applications in a variety of other conditions where these pathways are dysregulated. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of 5'-O-(Phosphonomethyl)cytidine during synthesis?

- Methodological Answer : Use high-resolution NMR spectroscopy (e.g., H, C, P) to analyze the phosphonomethyl group’s position and confirm sugar pucker conformation. For example, P NMR can distinguish between phosphonomethylation at the 5'-OH versus other hydroxyl groups . Complement with mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and purity.

Q. What protocols optimize the synthesis of this compound derivatives?

- Methodological Answer : Employ triphenylmethyl chloride in anhydrous pyridine at controlled temperatures (-5°C) to selectively protect the 5'-OH group, followed by phosphonomethylation using phosphonomethylating agents (e.g., bis(phosphonomethyl) reagents). Purify intermediates via silica gel chromatography to isolate >95% pure products . Validate reaction efficiency with TLC (e.g., CHCl/CHOH solvent systems) .

Q. How stable is this compound in aqueous buffers for in vitro studies?

- Methodological Answer : Assess stability under physiological pH (7.4) and temperature (37°C) using HPLC-UV or LC-MS over 24–72 hours. Compare degradation rates with unmodified cytidine. Note that phosphonomethyl groups may hydrolyze in alkaline conditions (>pH 9), requiring buffered storage at -20°C .

Advanced Research Questions

Q. How does this compound’s reactivity differ from other cytidine analogs (e.g., 5-fluoro cytidine or α-thio-cytidine) in enzymatic assays?

- Methodological Answer : Conduct kinetic studies with RNA polymerases or reverse transcriptases to compare incorporation rates. For example, phosphonomethylation sterically hinders 5'-phosphorylation by kinases, unlike α-thio-cytidine, which retains kinase compatibility. Use radiolabeled [P]-ATP to track phosphorylation efficiency .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration, Mg levels). For conflicting cytotoxicity results, verify purity via HPLC-MS and rule out endotoxin contamination. Cross-reference with orthogonal methods (e.g., fluorescence-based cell viability assays vs. colony-forming assays) .

Q. How can researchers design assays to evaluate this compound’s incorporation into oligonucleotides?

- Methodological Answer : Use solid-phase phosphoramidite chemistry with 2'-O-TBS-protected cytidine derivatives. Post-synthesis, cleave protecting groups with NHOH/EtOH and confirm incorporation via denaturing PAGE or mass spectrometry . For enzymatic ligation, employ T4 DNA ligase with 5'-thiophosphorylated adapters .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

- Methodological Answer : Use radiolabeled C or H derivatives in murine models to track tissue distribution. Analyze plasma half-life via LC-MS/MS and compare with unmodified cytidine. Note that phosphonomethylation reduces renal clearance due to increased molecular weight .

Methodological Considerations

- Data Validation : Cross-validate structural data with 2D NMR (e.g., COSY, HSQC) and X-ray crystallography for ambiguous cases .

- Synthetic Pitfalls : Avoid incomplete deprotection of triphenylmethyl groups, which can skew bioassay results. Monitor reaction progress with TLC .

- Enzymatic Assays : Pre-treat enzymes (e.g., phosphatases) with EDTA to eliminate metal-dependent degradation of phosphonomethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.